Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- is a heterocyclic compound that contains an oxazole ring substituted with a bromomethyl group, a methyl group, and a naphthalenyl group
Vorbereitungsmethoden
The synthesis of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-naphthalenylamine with bromoacetaldehyde diethyl acetal, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Analyse Chemischer Reaktionen
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups attached to the oxazole ring.
Coupling Reactions: The naphthalenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The naphthalenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- can be compared with other similar compounds, such as:
Oxazole, 4,5-dihydro-2-(2-naphthalenyl)-4-phenyl-: This compound has a similar oxazole ring structure but with different substituents, leading to variations in its chemical reactivity and biological activity.
2-Naphthalenol: While not an oxazole, this compound shares the naphthalenyl group and can undergo similar types of reactions involving the naphthalenyl moiety.
The uniqueness of Oxazole, 4-(bromomethyl)-5-methyl-2-(2-naphthalenyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
832076-83-2 |
---|---|
Molekularformel |
C15H12BrNO |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
4-(bromomethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C15H12BrNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
BMQPXIRXMRKDSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.